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Cyanidin 3-sambubioside -

Cyanidin 3-sambubioside

Catalog Number: EVT-10958378
CAS Number:
Molecular Formula: C26H29ClO15
Molecular Weight: 616.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Biosynthetic Pathways and Metabolic Engineering

Enzymatic Glycosylation Mechanisms

Cyanidin 3-sambubioside is a disaccharide-conjugated anthocyanin where cyanidin aglycone is sequentially modified by glycosyltransferases (GTs). The biosynthesis initiates with cyanidin formation via the flavonoid pathway, followed by glycosylation at the C3 hydroxyl position. The sambubioside moiety—a unique disaccharide of xylose and glucose (xylosyl-1→2-glucoside)—is attached by regioselective glycosyltransferases. In Arabidopsis thaliana, UDP-glucose:flavonoid-3-O-glucosyltransferase (UGT78D2) catalyzes the initial glucosylation to form cyanidin-3-O-glucoside [3]. Subsequently, UDP-xylose:anthocyanin-3-O-glucoside-2′′-O-xylosyltransferase (UGT79B1) transfers a xylose residue to the 2′′-position of the glucose moiety, forming the 3-sambubioside structure [3] [8].

In okra (Abelmoschus esculentus), acylated cyanidin-3-sambubiosides dominate purple pod pigmentation. Here, a bifunctional glycosyltransferase attaches sambubiose directly to cyanidin, followed by acylation with hydroxycinnamic acids [8]. Cruciferae species (e.g., Matthiola incana) employ analogous mechanisms, where glycosylation patterns determine color stability and hue [2]. Kinetic studies reveal UGT79B1’s preference for anthocyanin-3-O-glucosides over flavonols, with a Km of 32 μM for cyanidin-3-O-glucoside in Arabidopsis [3].

Table 1: Key Glycosyltransferases in Cyanidin 3-Sambubioside Biosynthesis

EnzymeGene IdentifierFunctionPlant Source
Flavonoid 3-O-GTUGT78D2Cyanidin → Cyanidin-3-O-glucosideArabidopsis thaliana
Anthocyanin 2′′-O-XylosyltransferaseUGT79B1Adds xylose to C2′′ of glucoseArabidopsis thaliana
Bifunctional SambubiosyltransferaseUnknownDirect sambubioside attachmentAbelmoschus esculentus
Anthocyanin 5-O-GTUGT75C1Adds glucose at C5 (less common)Arabidopsis thaliana

Transcriptional Regulation of Sambubioside Production

The spatial and temporal accumulation of cyanidin 3-sambubioside is governed by MYB-basic Helix-Loop-Helix (bHLH)-WD40 (MBW) transcriptional complexes. In Phoebe bournei, red-leaf coloration correlates with co-expression of PbbHLH1/PbbHLH2 and structural genes (F3′H, DFR, ANS) [5]. Similarly, Arabidopsis Production of Anthocyanin Pigment 1 (PAP1/MYB75) upregulates UGT79B1 and UGT78D2, enhancing sambubioside-type anthocyanins under high-light stress [3].

The flavonoid 3′-hydroxylase (F3′H) gene is pivotal for cyanidin backbone formation. In currants (Ribes spp.), transcriptomics revealed 11-fold higher F3′H expression in black vs. white varieties, directly linked to cyanidin-3-sambubioside accumulation [6]. Negative regulators also fine-tune biosynthesis: R3-MYB repressors (e.g., MYBL2) compete with MBW complexes, suppressing UGT genes in green okra pods [8].

Table 2: Regulatory Factors Influencing Sambubioside Pathways

Transcription FactorTypeTarget GenesEffect on Sambubioside
PAP1/MYB75R2R3-MYBUGT79B1, F3′HStrong activation
PbbHLH1/PbbHLH2bHLHANS, UFGTLeaf-specific activation
MYBL2R3-MYBUGT78D2, DFRRepression
TRANSPARENT TESTA 8 (TT8)bHLHUGT75C1, ANSContext-dependent activation

Metabolic Flux Analysis in Plant Expression Systems

Metabolic flux toward cyanidin 3-sambubioside is optimized by balancing precursor supply and glycosylation capacity. In Arabidopsis pap1-D hyperaccumulator lines, cyanidin derivatives constitute >60% of total anthocyanins, with flux partitioning favoring 3-O-glycosylation over 5-O-glycosylation [3]. Isotope-assisted tracing in Acer pseudosieboldianum showed 78% of labeled phenylalanine diverted to cyanidin glycosides versus flavonols in red leaves [5].

Engineering efforts redirect flux via:

  • Overexpression of early pathway genes: PAP1 expression in Arabidopsis increases dihydroquercetin (cyanidin precursor) by 12-fold, elevating sambubioside yield [3].
  • Combinatorial GT expression: Co-expressing UGT78D2 and UGT79B1 in tobacco leaves increased cyanidin-3-sambubioside 8-fold versus controls [8].
  • Suppressing competing pathways: Silencing flavonol synthase (FLS) in okra shifted flux from quercetin glycosides toward anthocyanins, enhancing sambubioside accumulation by 40% [8].

Challenges include subcellular metabolite channeling—sambubiosides are synthesized on endoplasmic reticulum membranes and transported to vacuoles. In Prunus tomentosa, vacuolar pH impacts stability, with acidic conditions favoring cyanidin-3-sambubioside preservation [6]. Future designs require compartmentalized engineering for optimal yield.

Table 3: Metabolic Flux Distribution in Anthocyanin Pathways

Metabolic Branch PointPrimary ProductFlux to Sambubioside (%)Engineering Strategy
Dihydroquercetin poolCyanidin vs. delphinidin65–78%Overexpress F3′H
Cyanidin aglycone3-O-glucosides vs. 3,5-diglucosides89%Suppress UGT75C1 (5-O-GT)
Cyanidin-3-O-glucosideSambubioside vs. rutinoside41%Overexpress UGT79B1
Anthocyanidin glycosidesAcylated vs. non-acylated33%Express acyltransferases

Properties

Product Name

Cyanidin 3-sambubioside

IUPAC Name

2-[2-[2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromenylium-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxyoxane-3,4,5-triol;chloride

Molecular Formula

C26H29ClO15

Molecular Weight

616.9 g/mol

InChI

InChI=1S/C26H28O15.ClH/c27-7-18-20(34)21(35)24(41-25-22(36)19(33)15(32)8-37-25)26(40-18)39-17-6-11-13(30)4-10(28)5-16(11)38-23(17)9-1-2-12(29)14(31)3-9;/h1-6,15,18-22,24-27,32-36H,7-8H2,(H3-,28,29,30,31);1H

InChI Key

BWHXEGJOYVNGQH-UHFFFAOYSA-N

Canonical SMILES

C1C(C(C(C(O1)OC2C(C(C(OC2OC3=CC4=C(C=C(C=C4[O+]=C3C5=CC(=C(C=C5)O)O)O)O)CO)O)O)O)O)O.[Cl-]

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